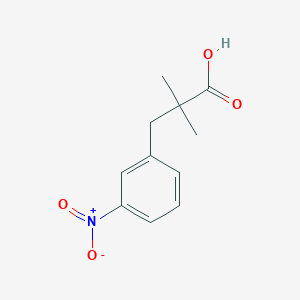
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: is a chemical compound with the following structural formula:
C8H15NO2
It belongs to the class of piperidinecarboxylic acids , which are compounds containing a piperidine ring bearing a carboxylic acid group . The compound’s systematic name reflects its structure: an ethyl ester of piperidine-1-carboxylic acid, substituted at the 4-position with a pyrrolidin-2-yl group.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate involves several steps. One common approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine, leading to intermediate pyrrolidine derivatives. These intermediates are then further transformed to yield the desired compound .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial in industrial processes.
Analyse Chemischer Reaktionen
Reactivity:
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the pyrrolidine or piperidine rings.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrolidine or piperidine nitrogen.
Cyclization: Formation of ring structures involving neighboring atoms.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:
Reductive Amination: Use reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: React with ethyl alcohol and a strong acid catalyst.
Major Products: The major products formed from these reactions include various derivatives of the pyrrolidine-piperidine scaffold, each with distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Biological Studies: Investigating interactions with biological targets.
Industry: For the synthesis of other compounds.
Wirkmechanismus
The compound’s mechanism of action depends on its specific use. It may interact with receptors, enzymes, or other cellular components, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: shares similarities with related compounds, such as:
Pyrrolidine Derivatives: Explore the unique features of this compound compared to other pyrrolidine-based molecules.
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
ethyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-12(15)14-8-5-10(6-9-14)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 |
InChI-Schlüssel |
PCCUJMJTYWOQQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)










![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)
